molecular formula C16H27N5O2S B10929311 1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10929311
M. Wt: 353.5 g/mol
InChI Key: JRDLDOHQQBIZTF-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-THIOL

Comparison: Compared to these similar compounds, 1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its additional ethyl and methyl substitutions, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C16H27N5O2S

Molecular Weight

353.5 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H27N5O2S/c1-8-20-13(5)15(11(3)17-20)10-19(7)24(22,23)16-12(4)18-21(9-2)14(16)6/h8-10H2,1-7H3

InChI Key

JRDLDOHQQBIZTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=C(N(N=C2C)CC)C)C

Origin of Product

United States

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